Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CPAE) is a compound belonging to the class of organic compounds known as carboxylic acid amides. It is a white, water-soluble solid with a molecular weight of 162.22 g/mol. CPAE is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry and pharmaceuticals.
Scientific Research Applications
Enzymatic and Microbial Synthesis
Carbamic acid derivatives are utilized as intermediates in the synthesis of various pharmaceutical compounds. For instance, diastereoselective microbial reduction of carbamic acid esters has been employed in the total synthesis of the HIV protease inhibitor Atazanavir, indicating the significant role of these compounds in medicinal chemistry and drug development (Patel, Chu, & Mueller, 2003).
Catalytic and Chemical Transformations
Carbamic acid derivatives, such as Carbamic acid 2-trimethylsilylethyl ester, serve as valuable reagents in organic synthesis. They are used as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Material Synthesis
Carbamic acid esters are also key intermediates in the synthesis of materials like tolylenediisocyanate. Their synthesis process involves alkoxycarbonylation of diamines with various carbonates, followed by pyrolysis to yield the desired isocyanates (Aso & Baba, 2003). This indicates the role of carbamic acid derivatives in the development of industrial materials and chemicals.
Antimicrobial Applications
Carbamic acid derivatives are also explored for their antimicrobial properties. For example, certain carbamic acid ethyl esters exhibit significant in vitro antimicrobial activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Zanatta et al., 2006).
Bioorganic Chemistry
In bioorganic chemistry, carbamic acid esters are investigated as inhibitors of specific enzymes. For instance, N-(2-Oxo-3-oxetanyl)carbamic acid esters are studied as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), which are potential therapeutic agents for treating pain and inflammation (Ponzano et al., 2014).
properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethoxy]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5-6-11-8(13)7-15-12-9(14)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVVWDXOJMSSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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